![molecular formula C6H4BrN3 B1519351 6-bromo-1H-pirazol[4,3-b]piridina CAS No. 1150617-54-1](/img/structure/B1519351.png)
6-bromo-1H-pirazol[4,3-b]piridina
Descripción general
Descripción
6-bromo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-1H-pyrazolo[4,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Kinase Inhibition : 6-Bromo-1H-pyrazolo[4,3-b]pyridine has been identified as a potential kinase inhibitor, which is crucial in cancer therapy as kinases play significant roles in cell signaling pathways related to cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it relevant for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that 6-bromo-1H-pyrazolo[4,3-b]pyridine could also be explored for treating inflammatory diseases .
Applications in Medicinal Chemistry
Given its structural similarities to purine bases like adenine and guanine, 6-bromo-1H-pyrazolo[4,3-b]pyridine can interact with various biological targets. This interaction is pivotal for drug design, particularly in creating new therapeutic agents targeting specific diseases such as cancer or autoimmune disorders.
The compound serves as an important pharmaceutical intermediate in synthesizing other bioactive compounds and has been utilized in developing multiple kinase inhibitors due to its effective binding properties with target enzymes involved in disease pathways .
Agricultural Chemistry
In addition to medicinal applications, 6-bromo-1H-pyrazolo[4,3-b]pyridine shows potential in agricultural chemistry. Its unique structure may allow it to act as a precursor for developing agrochemicals aimed at pest control or enhancing crop resilience against diseases. The pyrazole ring structure is prevalent in many bioactive molecules used in agriculture, suggesting that this compound could lead to innovative solutions in crop protection strategies.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 6-bromo-1H-pyrazolo[4,3-b]pyridine, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Bromo-1H-pyrazole | Pyrazole | Lacks pyridine component; primarily used in synthesis. |
1H-Pyrazolo[3,4-b]pyridine | Pyrazolo-Pyridine | Known for anti-inflammatory properties; different substitution patterns. |
7-Bromo-1H-pyrazolo[4,3-b]pyridine | Halogenated derivative | Exhibits different reactivity due to bromination at another position. |
6-Methyl-1H-pyrazolo[4,3-b]pyridine | Methylated derivative | Alters biological activity; potential use in drug design. |
This table illustrates how the bromination pattern at the 6-position uniquely influences the reactivity profile and biological activity of 6-bromo-1H-pyrazolo[4,3-b]pyridine compared to its analogs.
Mecanismo De Acción
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-bromo-1h-pyrazolo[4,3-b]pyridine belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, in a manner similar to these purine bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may influence pathways involving purine metabolism or signaling .
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may exert effects on cellular processes involving purine metabolism or signaling .
Análisis Bioquímico
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a therapeutic agent in cancer treatment.
Cellular Effects
6-Bromo-1H-pyrazolo[4,3-b]pyridine has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cancer biology and potential treatments.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrazolo[4,3-b]pyridine exerts its effects by binding to the kinase domain of TRKs, leading to the inhibition of their activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways. The compound’s ability to inhibit TRKs and affect gene expression underscores its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability is crucial for its sustained activity in biochemical assays and potential therapeutic applications. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
6-Bromo-1H-pyrazolo[4,3-b]pyridine is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may be metabolized primarily through pathways involving CYP2C9, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Understanding these transport mechanisms can aid in optimizing the delivery and effectiveness of the compound in clinical settings.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-b]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action in inhibiting TRKs and affecting cellular processes.
Actividad Biológica
6-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridine is characterized by a fused pyrazole and pyridine ring system with a bromine atom at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 198.02 g/mol. The unique structure influences its reactivity and biological activity, making it a valuable scaffold for drug development.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrN₃ |
Molecular Weight | 198.02 g/mol |
Structure | Fused pyrazole-pyridine |
Key Functional Group | Bromine at position 6 |
6-Bromo-1H-pyrazolo[4,3-b]pyridine primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are critical in cell proliferation and differentiation. The compound binds to the ATP pocket of TRKA, TRKB, and TRKC, inhibiting their kinase activity. This inhibition leads to reduced proliferation in certain cancer cell lines.
Inhibition Studies
- Cell Lines Tested : Km-12 (colon cancer)
- IC50 Value : 0.304 μM, indicating significant potency against this cancer cell line .
Biological Activities
Research indicates that 6-Bromo-1H-pyrazolo[4,3-b]pyridine exhibits various biological activities:
- Anticancer Activity : Effective against multiple cancer cell lines through inhibition of TRKs.
- Anti-inflammatory Properties : Shows potential in reducing inflammation markers.
- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains like Proteus and Klebsiella .
Case Studies and Research Findings
Several studies have explored the biological effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine:
- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of Km-12 cells, suggesting its potential as a therapeutic agent for colon cancer.
- Synthesis and Derivatives : Researchers have synthesized various derivatives of 6-Bromo-1H-pyrazolo[4,3-b]pyridine to explore enhanced biological activities. For instance, modifications at the bromine or amino groups can lead to compounds with altered reactivity and potency .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with TRKs is crucial for its biological effects, providing insights into its potential applications in targeted therapies .
Propiedades
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNZZMIJPHSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654011 | |
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-54-1 | |
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.